molecular formula C10H14N2 B6237574 7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine CAS No. 2007082-51-9

7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine

Cat. No.: B6237574
CAS No.: 2007082-51-9
M. Wt: 162.2
InChI Key:
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Description

7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine is a chemical compound with a unique structure that includes a tetrahydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C . This reaction consistently yields the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated amine compounds.

Scientific Research Applications

7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-5,6,7,8-tetrahydroisoquinolin-3-amine include other tetrahydroisoquinoline derivatives, such as:

  • 5,6,7,8-tetrahydroisoquinolin-3-amine
  • 7-methyl-5,6,7,8-tetrahydroisoquinoline

Uniqueness

What sets this compound apart from its similar compounds is its specific methyl substitution at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it a unique compound for various applications .

Properties

CAS No.

2007082-51-9

Molecular Formula

C10H14N2

Molecular Weight

162.2

Purity

0

Origin of Product

United States

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